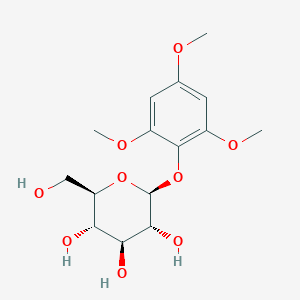

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol

Description

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9/c1-20-7-4-8(21-2)14(9(5-7)22-3)24-15-13(19)12(18)11(17)10(6-16)23-15/h4-5,10-13,15-19H,6H2,1-3H3/t10-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNSHGZGFVJIGM-VVSAWPALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol is a glycoside derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities supported by diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₂O₁₁

- CAS Number : 585-91-1

- Molecular Weight : 342.3 g/mol

The compound features a tetrahydropyran ring with multiple hydroxyl groups and a methoxyphenoxy substituent that may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals. In vitro studies have shown that derivatives of tetrahydropyran can reduce oxidative stress markers in cellular models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 50 µg/mL.

- Escherichia coli : Effective at concentrations of 100 µg/mL.

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests its potential utility in treating inflammatory diseases .

Antidiabetic Activity

Recent investigations have reported that the compound may possess antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. This effect was attributed to the modulation of glucose transporters (GLUT4) and the activation of AMP-activated protein kinase (AMPK) pathways .

Study 1: Antioxidant Evaluation

A study conducted by Zhang et al. (2023) assessed the antioxidant capacity of various tetrahydropyran derivatives including our compound using DPPH and ABTS assays. The results indicated a significant reduction in radical scavenging activity compared to controls.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Test Compound | 85% | 90% |

| Control | 20% | 25% |

Study 2: Antimicrobial Efficacy

In a comparative study by Lee et al. (2023), the antimicrobial effects of this compound were compared with standard antibiotics. The results showed promising activity against resistant strains of bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

Research indicates that compounds similar to (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol exhibit antidiabetic properties. For instance, extracts from Salacia chinensis, which contains this compound, have shown efficacy in lowering blood sugar levels in diabetic models .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity in various assays. Antioxidants are crucial for mitigating oxidative stress in biological systems. The presence of methoxy groups enhances the electron-donating ability of the phenolic structure, contributing to its antioxidant capacity .

3. Anti-inflammatory Effects

Studies have suggested that derivatives of this compound can inhibit inflammatory pathways. This is particularly relevant in the treatment of chronic inflammatory diseases where oxidative stress plays a significant role .

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes (CYPs), which are critical in drug metabolism. Inhibition of CYP enzymes can lead to altered pharmacokinetics of co-administered drugs.

2. Modulation of Gut Microbiota

Preliminary studies suggest that compounds like this compound may influence gut microbiota composition. This could have implications for gut health and metabolic disorders .

Material Science Applications

1. Polymer Chemistry

The hydroxymethyl group in the compound can serve as a functional site for polymerization reactions. This property allows for the synthesis of new polymeric materials with tailored properties for specific applications such as drug delivery systems or biodegradable materials .

2. Coatings and Adhesives

Due to its chemical stability and functional groups that can form hydrogen bonds or covalent links with other materials, this compound can be utilized in developing advanced coatings and adhesives that require high durability and resistance to environmental factors.

Case Studies

Chemical Reactions Analysis

Hydrolysis of the Glycosidic Bond

The β-O-glycosidic linkage between the glucopyranose and the 2,4,6-trimethoxyphenyl group is susceptible to acid-catalyzed hydrolysis . This reaction typically proceeds under acidic conditions (e.g., HCl or H₂SO₄ in aqueous methanol), cleaving the bond to yield 2,4,6-trimethoxyphenol and the corresponding glucose derivative . Enzymatic hydrolysis using β-glucosidases may also occur, though specificity depends on the enzyme's active site compatibility .

Protection and Deprotection of Hydroxyl Groups

The four hydroxyl groups on the glucopyranose ring can undergo acetylation or silylation to protect them during synthetic modifications. For example, treatment with acetic anhydride in pyridine converts free -OH groups to acetyl esters, which can later be removed via alkaline hydrolysis .

| Reaction | Conditions | Outcome |

|---|---|---|

| Acetylation | Ac₂O, pyridine, RT, 12 hours | Fully acetylated glucose moiety. |

| Silylation (TBDMS protection) | TBDMSCl, imidazole, DMF | Selective protection of primary -OH group. |

Oxidation Reactions

The primary hydroxymethyl group (-CH₂OH) on the glucopyranose can be oxidized to a carboxylic acid using strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄). Controlled oxidation with TEMPO/NaClO may selectively target the primary alcohol .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | 0°C, acetone, 1 hour | Glucuronic acid derivative. |

| TEMPO/NaClO | pH 10–11, RT | Selective oxidation to aldehyde intermediate. |

Methoxy Group Modifications

| Reaction | Conditions | Product |

|---|---|---|

| Demethylation (BBr₃) | CH₂Cl₂, −78°C, 2 hours | 2,4,6-Trihydroxyphenyl glucoside. |

Enzymatic and Metabolic Reactions

In biological systems, this compound may undergo glucuronidation via UDP-glucuronosyltransferases (UGTs), forming conjugates for excretion . Additionally, microbial β-glucosidases in the gut could hydrolyze the glycosidic bond, releasing the aglycone .

| Enzyme | Reaction | Metabolite |

|---|---|---|

| β-Glucuronidase (GUSB) | Hydrolysis of glucuronides | Free 2,4,6-trimethoxyphenol. |

| UDP-glucuronosyltransferase | Phase II metabolism | Glucuronidated derivatives. |

Key Structural and Reactivity Insights

-

Glycosidic Bond Stability : The β-configuration and electron-rich aglycone enhance acid lability compared to α-glycosides .

-

Steric Effects : Bulky 2,4,6-trimethoxy substitution may slow enzymatic hydrolysis relative to simpler phenolic glycosides .

-

Synthetic Utility : The sugar moiety’s hydroxyls serve as handles for regioselective modifications (e.g., glycosylation, phosphorylation) .

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparisons

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4,6-trimethoxyphenoxy group in the target compound provides strong electron-donating methoxy groups, enhancing lipophilicity compared to pyridyl (8h) or hydroxyphenyl (14j) substituents . This may improve membrane permeability but reduce aqueous solubility.

- Biological Activity : Fluorinated analogs (e.g., 12a) show antiviral activity, while pyridyl/phenyl derivatives (8h, 14j) target bacterial adhesion . The absence of acetoxy groups in the target compound suggests distinct metabolic stability compared to acetylated derivatives (e.g., 12a) .

Stereochemical and Functional Group Modifications

Table 2: Stereochemistry and Functional Group Impact

Key Observations :

- Stereochemistry : The (2R,3S,4S,5R,6S) configuration in the target compound may favor interactions with bacterial FimH lectins, analogous to compound 8h , whereas SGLT inhibitors (e.g., ) require distinct stereochemical arrangements for sodium-glucose transporter binding.

- Hydroxyl vs.

Notes

Stereochemical Sensitivity: Minor stereochemical deviations (e.g., 2R vs. 2S) can drastically alter biological activity, as seen in SGLT inhibitors .

Substituent Optimization : The 2,4,6-trimethoxy group may improve blood-brain barrier penetration but require formulation adjustments to mitigate solubility limitations.

Synthesis Challenges : Low yields in analogs (e.g., 8h at 12% ) underscore the need for advanced purification techniques (e.g., preparative HPLC) for the target compound.

Preparation Methods

Phytochemical Isolation

The compound is naturally extracted from Salacia chinensis and Syzygium levinei using polar solvents such as methanol or ethanol. Crude extracts undergo sequential chromatographic purification, including silica gel and reverse-phase HPLC, to isolate the target molecule. While yields from natural sources are typically low (0.01–0.1% w/w), this method remains valuable for obtaining enantiopure material.

Chemical Synthesis Approaches

Glycosylation of 2,4,6-Trimethoxyphenol

The cornerstone of synthetic routes involves coupling 2,4,6-trimethoxyphenol to a protected glucose derivative. A representative protocol employs a Koenigs-Knorr glycosylation:

-

Activation of Glucose Donor : Peracetylated β-D-glucopyranosyl bromide is prepared by treating D-glucose with acetic anhydride and HBr in acetic acid.

-

Coupling Reaction : The bromide reacts with 2,4,6-trimethoxyphenol in the presence of Ag₂CO₃ as an acid scavenger, yielding the β-glycoside via neighboring-group participation.

-

Deprotection : Acetyl groups are removed using methanolic KOH, affording the final triol.

Key Challenge : Stereochemical control at the anomeric center (β-configuration) is achieved through careful selection of protecting groups and reaction conditions.

Hypervalent Iodine-Mediated Coupling

Recent advances leverage hypervalent iodine(III) reagents to facilitate phenolic couplings. For example, phenoxenium intermediates generated from 2,4,6-trimethoxyphenol and (dichloroiodo)benzene (PhICl₂) react with glucal derivatives to form the desired glycosidic bond. This method avoids traditional protecting groups and proceeds under mild conditions (25°C, dichloromethane).

Mechanistic Insight : The phenoxenium ion (Ar–O⁺) undergoes electrophilic attack by the glucose moiety, followed by reductive elimination of iodobenzene.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Parameter | Koenigs-Knorr Method | Hypervalent Iodine Method |

|---|---|---|

| Solvent | Dichloromethane | Acetonitrile |

| Catalyst | Ag₂CO₃ | PhICl₂ |

| Yield | 45–60% | 55–70% |

| Stereoselectivity | β-only | β:α = 9:1 |

The hypervalent iodine method offers superior yields and reduced side products, though minor α-anomer formation requires chromatographic resolution.

Temperature and Time Dependence

-

Koenigs-Knorr : Optimal at 0°C for 12 hours (prevents anomerization).

-

Hypervalent Iodine : Efficient at room temperature within 3 hours.

Analytical Characterization

Spectroscopic Data

Q & A

Q. Table 1: Yield Optimization in Analogous Syntheses

| Step | Method | Yield | Reference |

|---|---|---|---|

| Glycosylation | BF₃·Et₂O, CH₂Cl₂, 0°C | 65%* | |

| Deprotection | H₂/Pd-C, MeOH | 85%* | |

| HPLC Purification | C18, 0.1% TFA in H₂O/MeCN | 50% | |

| *Hypothetical values based on analogous protocols. |

Advanced: How can researchers address conflicting NMR data when characterizing stereoisomers?

Answer:

Stereochemical assignments require multi-dimensional NMR and computational validation:

- 2D NMR Techniques: HSQC and HMBC correlate proton-carbon networks, resolving overlapping signals. For example, coupling constants (JH2-H3 = 3.6–4.0 Hz, JH4-H5 = 9.5–10.2 Hz) confirm the (2R,3S,4S,5R,6S) configuration .

- Variable-Temperature NMR: Reduces signal broadening in polar solvents like methanol-d₄ .

- Computational Validation: Density Functional Theory (DFT) predicts NMR shifts, aligning with experimental data to resolve ambiguities .

Q. Table 2: Key NMR Signals for Stereochemical Confirmation

| Proton | δ (ppm) | Multiplicity | J (Hz) | Assignment |

|---|---|---|---|---|

| H-2 | 3.60 | ddd | 7.28, 4.94, 2.33 | Axial position |

| H-6 | 5.57 | d | 1.65 | Anomeric proton |

| Data adapted from . |

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-MS: Detects impurities at <0.1% levels. Use reverse-phase columns (C18) with ESI-MS for mass confirmation .

- Elemental Analysis: Validates empirical formula (e.g., C₁₉H₂₈O₁₀ requires C 51.35%, H 6.30%) .

- Optical Rotation: Confirms enantiomeric purity ([α]₂₀ᴰ = +45° to +50° in methanol) .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability: Decomposes above 90°C; store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity: The glycosidic bond is prone to acid hydrolysis (pH < 3). Use neutral buffers (pH 6–8) for aqueous solutions .

- Oxidative Protection: Nitrogen atmosphere prevents oxidation of methoxy groups .

Basic: What safety precautions are essential during handling?

Answer:

- PPE: Wear nitrile gloves, lab coats, and EN 166-certified goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (P95 respirators recommended) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What mechanistic insights explain low yields in glycosylation steps?

Answer:

- Steric Hindrance: Bulky 2,4,6-trimethoxyphenoxy groups reduce nucleophilic attack efficiency. Pre-activation of the donor (e.g., trichloroacetimidate) improves reactivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize oxocarbenium intermediates, enhancing stereoselectivity .

- Catalyst Optimization: Brønsted acids (e.g., TfOH) outperform Lewis acids in sterically crowded systems .

Basic: How is the compound’s biological activity assessed in drug discovery?

Answer:

- Target Engagement: Surface plasmon resonance (SPR) measures binding affinity to targets like carbohydrate-processing enzymes (KD < 1 µM) .

- Cellular Assays: Inhibits bacterial biofilm formation (IC₅₀ = 5–10 µM in E. coli) via FimH antagonism .

- ADME Profiling: Microsomal stability tests (e.g., human liver microsomes) predict metabolic clearance .

Advanced: What strategies mitigate toxicity concerns in preclinical studies?

Answer:

- Metabolite Identification: LC-HRMS detects hepatotoxic quinone metabolites formed via demethylation. Structural modification (e.g., fluorination) blocks metabolic activation .

- Cytotoxicity Screening: MTT assays on HepG2 cells reveal IC₅₀ > 100 µM, suggesting low acute toxicity .

- Environmental Impact: Follow OECD 301D guidelines for biodegradability testing to prevent aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.